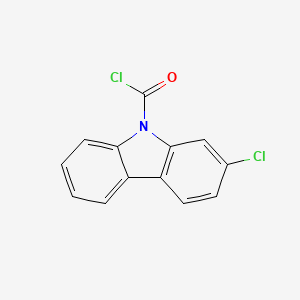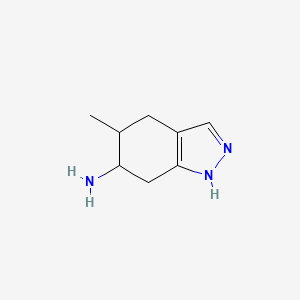![molecular formula C13H23NO5 B6608018 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid CAS No. 2289940-23-2](/img/structure/B6608018.png)
2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid is an organic compound with the molecular formula C13H23NO5. It is a derivative of propanoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and an oxan-4-yl substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxan-4-yl Group: The oxan-4-yl group is introduced through a nucleophilic substitution reaction, where a suitable oxan-4-yl halide reacts with the protected amino acid.
Final Coupling: The protected amino acid is then coupled with the oxan-4-yl group under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl group, leading to the formation of oxan-4-one derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into the corresponding alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Oxan-4-one derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino acid derivatives.
科学研究应用
2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid involves its ability to act as a substrate or inhibitor in enzymatic reactions. The compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group provides protection during synthesis, which can be removed to expose the reactive amino group for further interactions.
相似化合物的比较
- 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid
Comparison:
- Structural Differences: The position and nature of the oxan-yl group vary among these compounds, affecting their reactivity and applications.
- Reactivity: The presence of different substituents influences the types of reactions these compounds can undergo.
- Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their structural properties.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(4,10(15)16)9-5-7-18-8-6-9/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYQRFBFZHOZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid](/img/structure/B6607964.png)

amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6607986.png)
![rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate](/img/structure/B6607988.png)
amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B6607994.png)
![rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid](/img/structure/B6608004.png)
![2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6608007.png)
![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B6608008.png)
![2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B6608010.png)
![benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608023.png)

